Methyl triclosan

Descripción general

Descripción

Methyl triclosan is a biomethylated by-product of triclosan, a widely used antimicrobial agent found in various personal care products such as soaps, hand sanitizers, and toothpaste . Unlike triclosan, this compound does not possess antibacterial properties due to the substitution of the hydroxyl group with a methyl group . This compound has garnered attention due to its environmental persistence and potential health impacts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl triclosan is typically synthesized through the methylation of triclosan. The process involves the reaction of triclosan with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Methyl triclosan undergoes various chemical reactions, including:

Reduction: Under specific conditions, this compound can be reduced back to triclosan.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.

Substitution: Strong nucleophiles like sodium methoxide are employed in substitution reactions.

Major Products:

Oxidation: Chlorinated dioxins.

Reduction: Triclosan.

Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Environmental Monitoring and Assessment

Methyl Triclosan in Aquatic Environments:

this compound has been detected in various aquatic environments, raising concerns about its ecological impact. Studies have shown that mTCS can bioaccumulate in marine organisms, such as mussels and fish, leading to potential toxic effects. For instance, a study conducted on the Providence River indicated higher concentrations of mTCS in areas with significant human activity .

Table 1: Concentration of this compound in Aquatic Organisms

| Organism | Location | Concentration (ng/g) | Reference |

|---|---|---|---|

| Mytilus galloprovincialis | Providence River | 15.2 | |

| Fish (various species) | Garonne River | 7.5 | |

| Earthworms | Agricultural Soil | 5.0 |

Antimicrobial Applications

Pharmaceutical Development:

this compound has been studied for its antimicrobial properties, particularly against bacteria resistant to conventional antibiotics. Research indicates that mTCS can enhance the efficacy of other antibiotics by disrupting bacterial biofilms, making it a candidate for combination therapies .

Case Study: Antimicrobial Efficacy

In a study involving Pseudomonas aeruginosa biofilms, the combination of mTCS with aminoglycosides demonstrated enhanced susceptibility of bacteria to treatment, suggesting a potential new strategy for managing antibiotic resistance .

Toxicological Research

Endocrine Disruption:

this compound has been implicated in endocrine disruption, particularly affecting thyroid hormone action. Research indicates that exposure to mTCS can interfere with thyroid hormone signaling pathways in various organisms .

Table 2: Effects of this compound on Thyroid Hormones

| Study Type | Organism | Effect Observed | Reference |

|---|---|---|---|

| In vitro | Rat Basophilic Leukemia Cells | Decreased mitochondrial ATP production | |

| In vivo | Zebrafish | Altered thyroid hormone levels |

Biodegradation Studies

Environmental Fate and Transport:

Understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Studies have shown that mTCS can undergo transformation in wastewater treatment plants and natural water bodies, leading to the formation of various metabolites .

Case Study: Biodegradation in Wastewater Treatment

Research conducted on wastewater treatment facilities revealed that mTCS concentrations decreased significantly post-treatment, indicating effective biodegradation processes at play. However, some metabolites remained detectable, suggesting ongoing monitoring is necessary .

Regulatory Considerations

Given its widespread use and potential environmental impacts, regulatory bodies are increasingly scrutinizing this compound. The compound's presence in consumer products raises concerns about human exposure and ecological risks.

this compound serves multiple roles across various fields, from environmental monitoring to pharmaceutical applications. Its potential as an antimicrobial agent and its implications for endocrine disruption highlight the need for continued research and regulatory oversight to mitigate risks associated with its use.

Mecanismo De Acción

Methyl triclosan exerts its effects primarily through oxidative stress and metabolic dysregulation. It disrupts the balance between reduced glutathione and oxidized glutathione, leading to increased oxidative stress . Additionally, this compound affects glucose and lipid metabolism, resulting in elevated levels of intracellular triglycerides and total cholesterol . Key molecular targets include serine hydroxy methyltransferase 2, methylenetetrahydrofolate dehydrogenase 2, asparagine synthetase, and phosphoglycerate dehydrogenase .

Comparación Con Compuestos Similares

Triclosan: The parent compound of methyl triclosan, known for its broad-spectrum antimicrobial properties.

Triclocarban: Another antimicrobial agent with similar applications but different chemical structure and properties.

Chlorophenols: A group of compounds structurally related to triclosan and this compound, known for their environmental persistence and toxicity.

Uniqueness of this compound: this compound is unique due to its lack of antibacterial properties and its potential to form more toxic by-products such as chlorinated dioxins . Its environmental persistence and impact on metabolic processes also distinguish it from other similar compounds .

Actividad Biológica

Methyl triclosan (MTCS) is a derivative of triclosan (TCS), a widely used antimicrobial agent. The biological activity of MTCS has garnered attention due to its potential ecological and health impacts. This article explores the biological effects of MTCS, focusing on its toxicity, metabolic pathways, and implications for human health and the environment.

Overview of this compound

This compound is formed through the methylation of triclosan, which is commonly found in personal care products, household items, and agricultural applications. Its structural similarity to TCS suggests that it may share some biological activities, including antimicrobial properties and endocrine-disrupting effects.

Toxic Effects on Aquatic Organisms

Research has demonstrated that MTCS can disrupt biological pathways in aquatic organisms. A study using zebrafish embryos showed that exposure to MTCS resulted in significant alterations in gene expression and metabolite profiles. Key findings include:

- Gene Expression Changes : Significant dysregulation was observed in genes related to nitrogen metabolism, energy metabolism, and fatty acid synthesis when zebrafish embryos were exposed to concentrations as low as 400 μg/L of MTCS .

- Metabolomic Profiling : Metabolomics revealed changes in metabolites such as alanine, urea, glucose, and palmitic acid, indicating disturbances in metabolic pathways critical for development .

These findings highlight the potential ecological risks posed by MTCS in aquatic environments.

Endocrine Disruption

MTCS has been identified as an endocrine-disrupting chemical (EDC). A study assessing urinary concentrations of TCS and its derivatives found significant associations between these compounds and various health parameters in children . Specifically:

- Body Mass Index (BMI) : Higher urinary concentrations of MTCS were linked to increased BMI in children aged 6–18 years, suggesting a potential role in metabolic disorders .

- Health Risks : The presence of EDCs like MTCS in human populations raises concerns about their long-term health effects, particularly during critical developmental periods.

Case Study 1: Zebrafish Embryo Exposure

A pivotal study investigated the effects of MTCS on zebrafish embryos. Researchers exposed embryos to varying concentrations of TCS and MTCS and assessed gene expression changes using reverse transcription quantitative PCR (RT-qPCR). The results indicated:

| Compound | Concentration (μg/L) | Key Gene Expression Changes |

|---|---|---|

| TCS | 30 | Increased urea transporter (UT) expression |

| MTCS | 400 | Altered fatty acid synthase (FASN) levels |

| TCS/MTCS | 30 + 3 | Dysregulated glucose-6-phosphate dehydrogenase (G6PD) |

This study underscores the sensitivity of aquatic organisms to low concentrations of these compounds and their potential for bioaccumulation .

Case Study 2: Human Health Implications

Another study focused on the urinary levels of TCS and MTCS among children in Kerman, Iran. The geometric mean concentrations were found to be:

| Compound | Geometric Mean Concentration (μg/L) |

|---|---|

| Triclosan (TCS) | 4.32 ± 2.08 |

| This compound (MTCS) | 1.73 ± 0.88 |

The study concluded that exposure to these compounds was widespread among participants, raising concerns about their potential health impacts due to their association with increased BMI and other metabolic parameters .

The biological activity of MTCS can be attributed to several mechanisms:

Propiedades

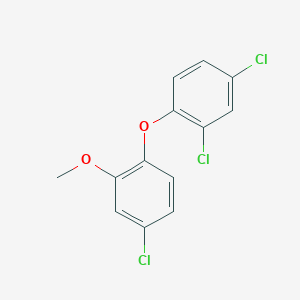

IUPAC Name |

2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYDHBBTVWMLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047874 | |

| Record name | Methyl triclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4640-01-1 | |

| Record name | Methyl triclosan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl triclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-(2,4-dichlorophenoxy)-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRICLOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5174UR1DP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is methyl triclosan formed in the environment?

A1: this compound is primarily formed through the biomethylation of triclosan by microorganisms present in wastewater treatment plants (WWTPs) and other environments. [, , ]

Q2: Where has this compound been detected in the environment?

A2: MTCS has been detected in various environmental matrices, including wastewater, surface waters (rivers and lakes), sediments, and biota, such as fish and mussels. [, , , , , ] Its presence has been observed in locations globally, indicating widespread dissemination. []

Q3: Does this compound bioaccumulate in organisms?

A3: Yes, MTCS exhibits a greater potential for bioaccumulation than its parent compound, triclosan, due to its higher lipophilicity. [, , ] Studies have demonstrated its presence in various fish species, with lipid-adjusted concentrations exceeding those of triclosan in some cases. [, , ]

Q4: How persistent is this compound in the environment?

A4: MTCS exhibits considerable persistence in the environment, with studies demonstrating a half-life of approximately 100 days in biosolid-amended soils. [] Its degradation pathway in different environmental compartments remains an active area of research.

Q5: What are the known toxicological effects of this compound?

A5: While research on MTCS toxicity is still developing, studies have revealed potential adverse effects on various organisms. In human hepatocyte L02 cells, MTCS exposure induced oxidative stress, disrupted cellular metabolism (glucose and lipid metabolism), and impacted cell viability. [] Other studies indicate potential endocrine disruption effects in amphibians. [, ]

Q6: Does this compound have a different toxicity profile than triclosan?

A6: Research suggests that MTCS and TCS may exhibit different toxicity profiles and mechanisms of action. In one study, TCS demonstrated greater toxicity to human hepatocyte HepG2 cells compared to MTCS. [] The substitution of the ionizable proton in TCS with a methyl group in MTCS appears to influence their interactions with biological systems. []

Q7: Does this compound affect plant growth?

A7: Studies show that MTCS can negatively impact plant growth, particularly root development. Exposure to environmentally relevant concentrations of MTCS reduced root length and surface area in wetland plant species, raising concerns about the potential ecological consequences. []

Q8: How is this compound measured in environmental samples?

A8: Various analytical methods are employed to measure MTCS in environmental samples, primarily involving extraction techniques coupled with chromatographic separation and detection. These include:

- Solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) [, ]

- Matrix solid-phase dispersion (MSPD) followed by GC-MS []

- Ultrasound-assisted extraction (UAE) combined with solid-phase microextraction (SPME) followed by GC-MS []

- Silicon dioxide/polystyrene composite microspheres solid-phase extraction combined with high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) []

Q9: What are the challenges associated with measuring this compound in environmental samples?

A9: Measuring MTCS in complex environmental matrices presents challenges due to:

Q10: How can the release of this compound into the environment be minimized?

A10: Minimizing MTCS release requires a multi-faceted approach, including:

- Improved wastewater treatment technologies: Implementing advanced treatment processes, such as ozonation or advanced oxidation processes, can enhance the removal of TCS and potentially mitigate MTCS formation. []

- Source control and reduction: Exploring alternatives to TCS-containing products and promoting the use of TCS-free formulations can reduce its discharge into wastewater systems. []

- Bioaugmentation strategies: Investigating the use of microbial communities specifically enriched to degrade TCS and MTCS could offer a promising approach for remediation of contaminated environments. []

Q11: What are the critical knowledge gaps regarding this compound?

A11: Despite increasing research, significant knowledge gaps remain regarding MTCS, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.